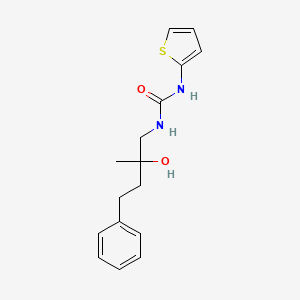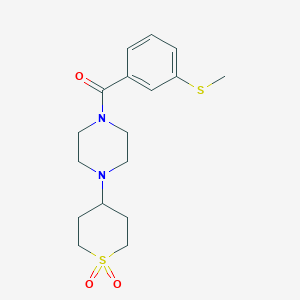
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(3-(methylthio)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(3-(methylthio)phenyl)methanone is a useful research compound. Its molecular formula is C17H24N2O3S2 and its molecular weight is 368.51. The purity is usually 95%.
BenchChem offers high-quality (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(3-(methylthio)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(3-(methylthio)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
I have conducted a thorough search for the scientific research applications of the compound known as “4-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione” and its synonym. However, there is limited information available on this specific compound’s applications. Below are some general applications related to similar compounds:
Antimicrobial Activity
Compounds with methylsulfanyl groups have been synthesized and tested for their antimicrobial activity against various bacteria and fungi, such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger .
Therapeutic Uses
Piperazine derivatives, which are structurally related to the compound , have a wide range of therapeutic uses. They are found in drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties.
Tuberculosis Treatment
Propiedades
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(3-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S2/c1-23-16-4-2-3-14(13-16)17(20)19-9-7-18(8-10-19)15-5-11-24(21,22)12-6-15/h2-4,13,15H,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOOUUKGDJKURE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(3-(methylthio)phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

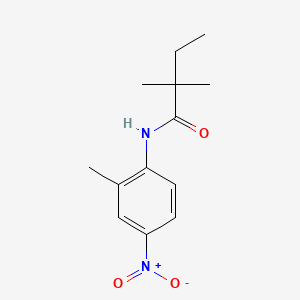
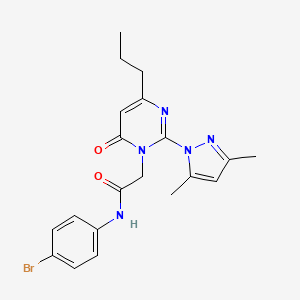
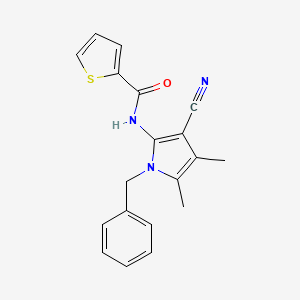
![4-(Trifluoroacetylamino)-5-(dimethylaminomethylene)-4,5-dihydro-6H-cyclopenta[b]thiophene-6-one](/img/structure/B2966815.png)
![(3S,4S)-2-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid](/img/structure/B2966816.png)
![2,2,2-trifluoro-N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2966818.png)
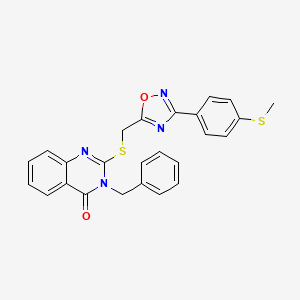

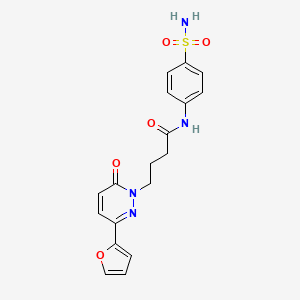
![5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide](/img/structure/B2966824.png)
![N-[2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethyl]but-2-ynamide](/img/structure/B2966826.png)
![N-benzyl-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2966827.png)
![3-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2966829.png)
